4-Chloro-2-(4-fluorophenyl)thiazole-5-carbaldehyde
Overview
Description
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, 4-Chloro-2-(diphenylamino)-1,3-thiazole-5-carbaldehyde was reacted with active methylene compounds, cyanomethyl benzimidazole, cyanomethyl benzothiazole, barbituric acid, and Meldrum’s acid under Knoevenagel conditions to give novel push-pull styryl chromophores .
Scientific Research Applications
Synthesis and Transformation of Derivatives
Thiazole derivatives, including compounds structurally related to 4-Chloro-2-(4-fluorophenyl)thiazole-5-carbaldehyde, are synthesized for exploring their chemical and biological properties. These compounds are involved in the synthesis of phosphorylated derivatives of azoles, which are significant due to their insecticidal, anti-inflammatory, antihypertensive, and neuroprotective activities among others (Abdurakhmanova et al., 2018).
Antioxidant Evaluation
Isoxazolone derivatives, which can be synthesized from aromatic aldehydes similar to this compound, show significant biological and medicinal properties. These compounds serve as intermediates for synthesizing a wide range of heterocycles and exhibit antioxidant activities (Laroum et al., 2019).
Synthesis of Fused Heterocycles
Thiazole derivatives are utilized in the synthesis of various heterocyclic compounds such as benzofurans, indoles, and benzothiophenes. The synthetic potential of these compounds underscores their importance in medicinal chemistry and drug development (Petrov & Androsov, 2013).
Anticancer Drug Design
Thiazolidinone, a core structure in many thiazole derivatives, is explored for its potential in anticancer drug design. This exploration involves synthesizing new compounds with thiazolidinone moieties and evaluating their biological activities. These studies are significant for developing novel therapeutic agents (ArunlalV et al., 2015).
Optoelectronic Materials
Quinazoline and pyrimidine derivatives, which can be related to thiazole chemistry, find applications in the development of optoelectronic materials. These compounds are researched for their potential in electronic devices, luminescent elements, and photoelectric conversion elements, indicating the broad utility of thiazole derivatives in material science (Lipunova et al., 2018).
Mechanism of Action
Target of Action
It’s worth noting that thiazole derivatives have been found to bind with high affinity to multiple receptors , and they have shown diverse biological activities .
Mode of Action
Thiazole derivatives are known to exhibit their biological effects through interactions with their targets . For instance, some thiazole derivatives have shown inhibitory activity against influenza A .
Biochemical Pathways
Thiazole derivatives have been associated with a variety of biological activities, suggesting they may impact multiple biochemical pathways .
Result of Action
Thiazole derivatives have been associated with a range of biological activities, including antiviral, anti-inflammatory, and anticancer effects .
Properties
IUPAC Name |
4-chloro-2-(4-fluorophenyl)-1,3-thiazole-5-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5ClFNOS/c11-9-8(5-14)15-10(13-9)6-1-3-7(12)4-2-6/h1-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CXOOWOCARZLIEV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC(=C(S2)C=O)Cl)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5ClFNOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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